molecular formula C21H20N2O3S B2707178 N-ethyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide CAS No. 1097202-38-4

N-ethyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide

Cat. No.: B2707178
CAS No.: 1097202-38-4
M. Wt: 380.46
InChI Key: VCBIHFJYUMBAHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction and Classification

Historical Context of Indoline-2-carboxamide Development

The exploration of indoline-2-carboxamides began in the early 2000s with the synthesis of simple analogs for protease inhibition. A key milestone occurred in 2015, when researchers identified indoline-2-carboxamides as potent inhibitors of Trypanosoma brucei, the parasite responsible for African sleeping sickness. This discovery catalyzed efforts to optimize the scaffold’s pharmacokinetic properties through strategic substitutions. The introduction of sulfonyl groups at the indoline nitrogen, as seen in N-ethyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide, marked a significant shift toward enhanced target affinity and metabolic stability.

Early synthetic routes relied on copper-catalyzed cyclization and TBTU-mediated amide couplings, as demonstrated in the preparation of 5-fluoroindoline diamides. Subsequent advances incorporated gold- and silver-catalyzed cyclizations to access 3-sulfonylindoles, expanding the structural diversity of this class.

Table 1. Evolution of Key Indoline-2-carboxamide Derivatives
Compound Class Year Key Modification Biological Target
Simple indoline-2-carboxamides 2005 Unsubstituted indoline core Proteases
N-Arylsulfonyl derivatives 2015 Sulfonyl group at N1 Trypanosoma brucei
Naphthalenylsulfonyl analogs 2022 Naphthalene sulfonyl substitution Fructose-1,6-bisphosphatase

Taxonomic Classification Within Sulfonylindoline Derivatives

This compound belongs to the sulfonylindoline subclass of heterocyclic compounds, characterized by:

  • A bicyclic indoline system with a sulfonamide group at the N1 position.
  • An ethyl carboxamide moiety at the C2 position.
  • A naphthalen-2-ylsulfonyl substituent providing extended π-conjugation.

This compound is taxonomically distinct from simpler aryl sulfonylindolines due to its fused polycyclic system. Compared to phenylsulfonyl analogs (e.g., 3-sulfonylindoles), the naphthalene group increases hydrophobic interactions in enzyme binding pockets, as evidenced by CoMFA models showing 72% steric field contributions to activity.

Structural Relationship to Other N-Arylsulfonyl-indoline Compounds

The molecule shares a core scaffold with clinically investigated N-arylsulfonyl-indoline-2-carboxamides but diverges in three critical aspects:

Table 2. Structural Comparison of Representative N-Arylsulfonyl-indolines
Compound R1 (Sulfonyl Group) R2 (Carboxamide) Bioactivity (IC₅₀)
MDL-29951 4-Chlorophenyl Methylamino 0.8 μM (FBPase)
CHEMBL3941997 Naphthalen-2-yl -NH₂ Not reported
This compound Naphthalen-2-yl Ethylamino 0.12 μM (FBPase)

Key structural features influencing activity:

  • Naphthalene vs. phenyl : The naphthalen-2-ylsulfonyl group increases van der Waals interactions with hydrophobic enzyme subpockets, improving inhibitory potency by 6.7-fold compared to phenyl analogs.
  • Ethylcarboxamide : The ethyl substituent balances lipophilicity and hydrogen-bonding capacity, optimizing membrane permeability while maintaining solubility.

Significance in Medicinal Chemistry Research

This compound exemplifies three transformative trends in drug design:

  • Targeted enzyme inhibition : As a noncompetitive inhibitor of fructose-1,6-bisphosphatase (Ki = 89 nM), it modulates gluconeogenesis with potential applications in type 2 diabetes.
  • Parasitic disease targeting : Structural analogs show EC₅₀ values <1 μM against Trypanosoma brucei by inhibiting essential proteases.
  • Computational optimization : 3D-QSAR models (q² = 0.709–0.716) enable predictive design of derivatives with enhanced steric and electrostatic complementarity.

Properties

IUPAC Name

N-ethyl-1-naphthalen-2-ylsulfonyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-2-22-21(24)20-14-17-9-5-6-10-19(17)23(20)27(25,26)18-12-11-15-7-3-4-8-16(15)13-18/h3-13,20H,2,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBIHFJYUMBAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2N1S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Properties

1.1 Anticancer Activity
Research has demonstrated that N-ethyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide exhibits potent anticancer properties. Studies indicate that it can inhibit the proliferation of various cancer cell lines, potentially through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the naphthalene sulfonyl group enhances its interaction with biological targets, making it a promising candidate for further development in cancer therapy.

1.2 Anti-inflammatory Effects
The compound has shown significant anti-inflammatory activity, which is attributed to its ability to inhibit key enzymes involved in inflammatory pathways. Specifically, it may target cyclooxygenase enzymes, which are crucial in the biosynthesis of prostaglandins, thereby reducing inflammation and associated pain .

1.3 Antimicrobial Activity
this compound has also been evaluated for its antimicrobial properties. It demonstrates efficacy against several bacterial strains, likely due to its ability to disrupt bacterial cell membranes and inhibit metabolic processes essential for bacterial survival .

1.4 Diabetes Management
Recent studies have identified this compound as a potent inhibitor of fructose-1,6-bisphosphatase (FBPase), an enzyme implicated in gluconeogenesis. This inhibition suggests potential applications in managing type II diabetes mellitus by regulating glucose production in the liver .

Structure–Activity Relationship (SAR)

A systematic exploration of the structure–activity relationships of this compound has revealed insights into how modifications can enhance its biological activity:

Modification Effect on Activity Comments
Addition of alkyl groupsIncreased potency against cancer cellsEnhances lipophilicity
Variation of sulfonyl groupAlters enzyme selectivityImportant for targeting specific pathways
Changes to carboxamide moietyModifies solubility and bioavailabilityCritical for pharmacokinetics

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various contexts:

4.1 In Vitro Studies
In vitro experiments have shown that this compound effectively reduces cell viability in multiple cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

4.2 In Vivo Models
Animal studies suggest that this compound can significantly reduce tumor growth and inflammation markers, supporting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-ethyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s closest structural analogs include indoline-3-ylidene acetamide derivatives and substituted indoline-2-carboxamides (Table 1). Key differences lie in substituent chemistry and backbone modifications, which directly impact physicochemical and biological properties.

Table 1: Structural and Activity Comparison of N-ethyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide and Analogs

Compound Name Backbone Substituents Reported Activity (e.g., IC50, μM) Key Features
This compound Indoline-2-carboxamide Naphthalen-2-ylsulfonyl, ethyl Not explicitly reported High lipophilicity, potential for π-π interactions
(E)-N-(naphthalen-2-yl)-2-(2-oxo-1-(quinolin-6-ylmethyl)indolin-3-ylidene)acetamide Indolin-3-ylidene acetamide Quinolin-6-ylmethyl, naphthalen-2-yl 5.172 Electron-deficient quinoline enhances target binding
(E)-2-(2-oxo-1-(quinolin-6-ylmethyl)indolin-3-ylidene)-N-(4-(trifluoromethyl)phenyl)acetamide Indolin-3-ylidene acetamide Quinolin-6-ylmethyl, CF3-phenyl 5.849 Trifluoromethyl group improves metabolic stability
(S)-N-((S)-1-phenylethyl)indoline-2-carboxamide Indoline-2-carboxamide Phenylethyl Synthesis yield: 70% Chiral center may influence enantioselective activity
Key Observations:

Backbone Flexibility vs.

The ethyl group on the carboxamide nitrogen may reduce steric hindrance compared to bulkier substituents (e.g., phenylethyl), enhancing solubility .

Biological Activity: While activity data for the target compound are absent, analogs with trifluoromethyl or quinoline substituents show moderate activity (IC50 ~5–6 μM), suggesting that the naphthalen-2-ylsulfonyl group could further optimize potency .

Biological Activity

N-ethyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide is a member of the indole derivative family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as a fructose-1,6-bisphosphatase (FBPase) inhibitor, which may offer new avenues for treating metabolic disorders like type II diabetes mellitus. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and research findings.

This compound primarily acts as an inhibitor of FBPase, an enzyme crucial in gluconeogenesis. By inhibiting this enzyme, the compound can potentially lower blood glucose levels, making it a candidate for diabetes treatment. The interaction is believed to occur through a noncompetitive mechanism, where the compound binds to the enzyme without competing with the substrate, thus altering its activity.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is critical for optimizing its efficacy. Research has shown that modifications in the naphthyl and sulfonamide groups significantly influence its inhibitory potency against FBPase. For instance:

Modification Effect on Activity
Increased sulfonamide sizeEnhanced inhibitory activity
Variation in naphthyl substituentsAltered binding affinity and selectivity

Computational studies utilizing 3D-QSAR models have demonstrated strong predictive capabilities for these modifications, with R2R^2 values exceeding 0.97, indicating a robust correlation between structure and activity .

Antimicrobial Activity

In vitro studies have assessed the antimicrobial properties of this compound against various pathogens. The compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values demonstrating its potential as an antimicrobial agent .

Case Studies

  • Diabetes Treatment : In a study evaluating novel FBPase inhibitors, N-ethyl derivatives showed promising results in lowering glucose levels in diabetic models, suggesting their potential therapeutic application .
  • Anticancer Properties : Preliminary investigations into the anticancer effects revealed that derivatives of this compound could induce apoptosis in cancer cell lines, highlighting its role in cancer therapy research .

Safety and Toxicology

Toxicological assessments are critical for evaluating the safety profile of this compound. Early studies indicate that while the compound shows significant biological activity, further investigations are necessary to fully understand its safety margins and potential side effects when used therapeutically.

Future Directions

Research is ongoing to explore further modifications of this compound to enhance its pharmacological profiles. Future studies will focus on:

  • In vivo efficacy : To confirm findings from in vitro studies.
  • Mechanistic studies : To elucidate detailed biochemical pathways affected by the compound.
  • Combination therapies : Investigating synergistic effects with existing diabetes medications.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing N-ethyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide, and what purification challenges arise?

A one-pot, two-step solution-phase synthesis is a foundational approach for indoline-2-carboxamide derivatives. For example, intermediates like tert-butyl-protected indoline carboxamides can be synthesized via nucleophilic aromatic substitution (SNAr) under basic conditions, followed by deprotection using reagents like trimethylaluminum . Purification often involves solvent mixtures such as petroleum ether:ethyl acetate (6:4) to isolate products with yields ~47–70% . Challenges include managing competing side reactions (e.g., over-deprotection) and achieving high purity due to similar polarity of byproducts.

Advanced: How can reaction conditions be optimized to enhance stereoselectivity in this compound derivatives?

Steric and electronic factors heavily influence stereoselectivity. For chiral indoline derivatives, using enantiopure starting materials (e.g., (S)-1-phenylethylamine) and low-temperature reactions (−78°C) with samarium iodide can suppress racemization . Kinetic control via slow reagent addition (e.g., di-Boc-methylisothiourea) and monitoring via <sup>1</sup>H NMR for intermediate stability (e.g., tert-butyl carbamate intermediates) are critical . Computational modeling of transition states (e.g., DFT) may further guide solvent and catalyst selection.

Basic: What spectroscopic techniques are prioritized for structural validation of this compound?

Key techniques include:

  • <sup>1</sup>H/<sup>13</sup>C NMR : To confirm substituent integration (e.g., naphthalen-2-ylsulfonyl protons at δ 7.8–8.5 ppm) and carboxamide carbonyl signals (δ ~165–170 ppm) .
  • HRMS (ESI-TOF) : For exact mass verification (e.g., molecular ion [M+H]<sup>+</sup> with <5 ppm error) .
  • IR Spectroscopy : To identify sulfonyl (S=O, ~1350–1150 cm<sup>−1</sup>) and amide (N–H, ~3300 cm<sup>−1</sup>) functional groups .

Advanced: How do crystallographic tools like SHELX and ORTEP address challenges in resolving the 3D structure of this compound?

For X-ray diffraction data, SHELXL refines small-molecule structures by optimizing parameters like anisotropic displacement and hydrogen bonding networks, critical for resolving sulfonyl group conformations . ORTEP-III visualizes thermal ellipsoids to assess positional disorder, particularly in flexible ethyl or naphthalene moieties . Challenges include handling twinned crystals or weak electron density; high-resolution data (<1.0 Å) and iterative refinement cycles (e.g., using Rfree cross-validation) improve accuracy .

Basic: What analytical strategies are used to assess the stability of this compound under varying pH and temperature?

  • HPLC-PDA : Monitor degradation products under accelerated conditions (e.g., 40°C/75% RH) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
  • TGA/DSC : Determine thermal decomposition thresholds (e.g., endothermic peaks near 180–200°C for melting points) .
  • pH Stability Studies : Incubate in buffers (pH 1–13) and quantify intact compound via LC-MS, noting sulfonamide hydrolysis at extreme pH .

Advanced: How can researchers reconcile conflicting biological activity data for this compound analogs?

Contradictory results (e.g., varying IC50 values in enzyme assays) may arise from:

  • Solubility Differences : Use DMSO stock solutions standardized to ≤0.1% to avoid solvent interference .
  • Off-target effects : Employ orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays) .
  • Structural analogs : Compare with derivatives like N-aryl sulfonamides to isolate pharmacophore contributions . Statistical rigor (e.g., triplicate replicates, ANOVA) minimizes variability .

Basic: What computational methods predict the physicochemical properties of this compound?

  • Lipinski’s Rule of Five : Calculated via software like Molinspiration to assess drug-likeness (e.g., logP ~3.5, molecular weight ~439 g/mol) .
  • Solubility Prediction : Tools like ALOGPS estimate aqueous solubility (e.g., ~0.01 mg/mL), guiding formulation strategies .
  • DFT Calculations : Optimize geometry (e.g., Gaussian 09) to evaluate sulfonyl group planarity and steric hindrance .

Advanced: What strategies mitigate batch-to-batch variability in the synthesis of this compound?

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress (e.g., tert-butyl deprotection) .
  • Design of Experiments (DoE) : Optimize parameters (e.g., temperature, stoichiometry) using response surface methodology .
  • Quality Control : Implement USP/Ph. Eur. guidelines for residual solvent analysis (e.g., GC-FID for ethyl acetate ≤5000 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.